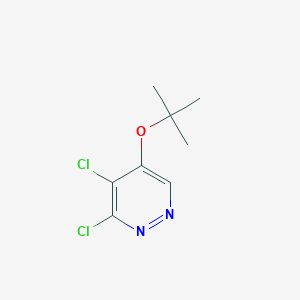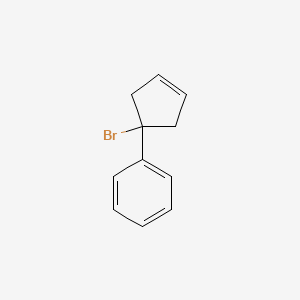
5-(tert-Butoxy)-3,4-dichloropyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(叔丁氧基)-3,4-二氯吡ridazine是一种有机化合物,属于吡ridazine类。吡ridazine是一种杂环芳香族化合物,含有六元环,其中两个相邻的氮原子。叔丁氧基是一个庞大的供电子基团,二氯取代增加了该化合物独特的化学性质。
准备方法
合成路线和反应条件
5-(叔丁氧基)-3,4-二氯吡ridazine的合成通常包括在吡ridazine环上引入叔丁氧基和二氯取代基。一种常见的方法是在强酸催化剂的存在下,使3,4-二氯吡ridazine与叔丁醇反应。反应条件通常包括升高的温度和惰性气氛,以防止氧化。
工业生产方法
5-(叔丁氧基)-3,4-二氯吡ridazine的工业生产可能涉及连续流动工艺,以确保质量和产量的一致性。 微反应器系统的使用可以提高合成的效率和可持续性 。这些系统允许精确控制反应条件,从而导致更高的产量和减少浪费。
化学反应分析
反应类型
5-(叔丁氧基)-3,4-二氯吡ridazine经历各种化学反应,包括:
取代反应: 在适当的条件下,二氯基团可以被其他亲核试剂取代。
氧化和还原: 该化合物可以被氧化形成更复杂的衍生物,或被还原以去除叔丁氧基。
消除反应: 在强酸性或碱性条件下,叔丁氧基可以被消除。
常用试剂和条件
取代: 氢氧化钠或叔丁醇钾等试剂在极性溶剂中。
氧化: 高锰酸钾或三氧化铬等强氧化剂。
还原: 氢化铝锂或用钯催化剂的氢气等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,取代反应可以产生各种取代的吡ridazine,而氧化可以产生吡ridazine N-氧化物。
科学研究应用
5-(叔丁氧基)-3,4-二氯吡ridazine在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性及其与生物大分子的相互作用。
医学: 探索其潜在的治疗效果,特别是在新药开发方面。
工业: 用于生产特种化学品和材料.
作用机制
5-(叔丁氧基)-3,4-二氯吡ridazine的作用机制涉及其与特定分子靶标的相互作用。叔丁氧基可以影响该化合物的反应性和对酶或受体的结合亲和力。二氯取代基可以增强化合物的稳定性和对代谢降解的抵抗力。 确切的途径和靶标取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物
5-(叔丁氧基)-3-氯吡ridazine: 类似结构,但少一个氯原子。
5-(叔丁氧基)-4-氯吡ridazine: 类似结构,但氯原子在不同的位置。
3,4-二氯吡ridazine: 缺少叔丁氧基,导致不同的化学性质。
独特性
5-(叔丁氧基)-3,4-二氯吡ridazine由于叔丁氧基和二氯取代基的组合而具有独特之处。 这种组合赋予了特定的反应模式和稳定性,使其在各种研究和工业应用中具有价值 .
属性
CAS 编号 |
1346698-03-0 |
|---|---|
分子式 |
C8H10Cl2N2O |
分子量 |
221.08 g/mol |
IUPAC 名称 |
3,4-dichloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)13-5-4-11-12-7(10)6(5)9/h4H,1-3H3 |
InChI 键 |
AXIRFDVKNIPWQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CN=NC(=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)


![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)








